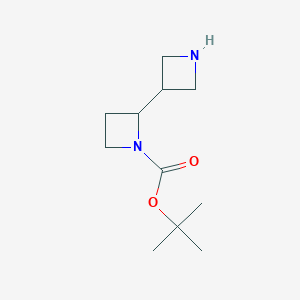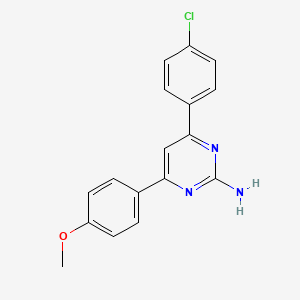
Tetrazine-PEG3-Biotin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrazine-PEG3-Biotin, also known as TPB, is a molecule consisting of four chemical components: tetrazine, polyethylene glycol (PEG), biotin, and a linker. It is a versatile molecule with a wide range of applications in scientific research, including the development of new drugs, diagnostics, and imaging agents.
作用机制
The mechanism of action of Tetrazine-PEG3-Biotin is based on its ability to bind to specific proteins and enzymes. Tetrazine-PEG3-Biotin binds to proteins and enzymes through its biotin component, which binds to a specific receptor on the protein or enzyme. This binding triggers a cascade of reactions, which ultimately leads to the desired effect. For example, when Tetrazine-PEG3-Biotin binds to a protein or enzyme, it can activate a signal transduction pathway, which can then lead to the activation of other proteins or enzymes.
Biochemical and Physiological Effects
Tetrazine-PEG3-Biotin has been found to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-tumor effects, as well as being able to increase the activity of certain enzymes. It has also been found to have antioxidant effects, which can help protect cells from damage caused by free radicals. In addition, it has been found to have anti-angiogenic effects, which can help prevent the formation of new blood vessels in tumors.
实验室实验的优点和局限性
One of the main advantages of using Tetrazine-PEG3-Biotin in laboratory experiments is its ability to bind to specific proteins and enzymes. This allows researchers to target specific proteins or enzymes for further study. Another advantage is its stability, which makes it suitable for use in long-term experiments.
However, there are also some limitations to using Tetrazine-PEG3-Biotin in laboratory experiments. For example, it is not always possible to accurately predict the effects of Tetrazine-PEG3-Biotin on a particular protein or enzyme. In addition, the linker used in the synthesis of Tetrazine-PEG3-Biotin can sometimes be unstable, which can lead to the degradation of the molecule over time.
未来方向
There are many potential future directions for the use of Tetrazine-PEG3-Biotin in scientific research. One potential direction is the use of Tetrazine-PEG3-Biotin as a drug delivery system, which could be used to deliver drugs to specific areas of the body. Another potential direction is the use of Tetrazine-PEG3-Biotin as a diagnostic agent, which could be used to detect diseases such as HIV, hepatitis C, and malaria. Finally, Tetrazine-PEG3-Biotin could also be used to create new imaging agents, which could be used to detect cancer or other diseases.
合成方法
The synthesis of Tetrazine-PEG3-Biotin involves the reaction of tetrazine with a linker and PEG3-biotin. First, the linker is reacted with tetrazine in a two-step process. The first step involves the formation of a cyclic imine, followed by the second step, which involves the formation of a stable linkage between the linker and tetrazine. The second step involves the reaction of PEG3-biotin with the linker-tetrazine complex. This reaction forms a stable covalent bond between the linker, tetrazine, and PEG3-biotin, forming Tetrazine-PEG3-Biotin.
科学研究应用
Tetrazine-PEG3-Biotin has a wide range of applications in scientific research. It can be used to create new drugs, diagnostics, and imaging agents. It has been used to create a new type of imaging agent for cancer detection, as well as a new type of drug delivery system for targeted drug delivery. It has also been used to create a new type of diagnostic test for the detection of diseases such as HIV, hepatitis C, and malaria.
属性
IUPAC Name |
N-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-4-(1,2,4,5-tetrazin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N8O6S/c38-25(6-2-1-5-24-26-23(19-44-24)34-29(40)35-26)30-11-3-13-41-15-17-43-18-16-42-14-4-12-31-28(39)22-9-7-21(8-10-22)27-36-32-20-33-37-27/h7-10,20,23-24,26H,1-6,11-19H2,(H,30,38)(H,31,39)(H2,34,35,40)/t23-,24-,26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSRWSXBRMTEML-GNKBHMEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N8O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-4-(1,2,4,5-tetrazin-3-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B6290065.png)





![tert-Butyl N-(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate](/img/structure/B6290096.png)





